molecular formula C9H4ClN3O2S B2770168 5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid CAS No. 680210-93-9

5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid

Cat. No.: B2770168
CAS No.: 680210-93-9
M. Wt: 253.66
InChI Key: WZUHBIVKZBNNCX-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number: 680210-93-9 . Its molecular weight is 253.67 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the starting ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate behaves in the usual manner to alkaline or acid hydrolysis, giving the corresponding 3-carboxylic acid, which in turn undergoes decarboxylation in HCl 12M, at reflux temperature, yielding the final compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4ClN3O2S/c10-7-6-5(1-2-16-6)13-8(12-7)4(3-11-13)9(14)15/h1-3H,(H,14,15) .


Chemical Reactions Analysis

The reactivity of similar compounds has been studied extensively . For example, the reactivity of the new nucleus regarding alkylation, reduction, halogenation, and hydrolyses has been investigated .


Physical and Chemical Properties Analysis

The compound is stored at ambient temperature . More specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Activity

  • Approach to Fused Pyridine-4-Carboxylic Acids : A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, was synthesized via a Combes-type reaction. These compounds underwent standard combinatorial transformations, indicating their versatility in chemical synthesis for potential application in drug discovery (Volochnyuk et al., 2010).

  • Antimicrobial Activity of Amino Derivatives : The antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine was studied, showing that some compounds exhibited promising antimicrobial activity. This highlights the potential therapeutic applications of thienopyrimidine derivatives (Sirakanyan et al., 2018).

  • Polynuclear Heterocycles with Antimicrobial Activity : The synthesis of thienyl pyrazolo[1,5-a]pyrimidines was facilitated by an environmentally friendly solvent, polyethylene glycol-400. These compounds demonstrated interesting antibacterial and antifungal activities, indicating their potential as microbial inhibitors (Konda et al., 2022).

  • RNA Polymerase Inhibitors : Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antimicrobial activity as RNA polymerase inhibitors. One compound, in particular, showed potent inhibitory activity comparable to that of Rifampicin, a reference drug, suggesting these derivatives could be promising candidates for antimicrobial agents (Abdallah & Elgemeie, 2022).

Mechanism of Action

While the mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have been studied for their potential as GABA A receptor subtype ligands .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, and precautionary statements include P271, P261, and P280 .

Future Directions

While specific future directions for this compound were not found in the retrieved papers, the development of new drugs using similar compounds is a common practice in medicinal chemistry .

Properties

IUPAC Name

7-chloro-5-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O2S/c10-7-6-5(1-2-16-6)13-8(12-7)4(3-11-13)9(14)15/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUHBIVKZBNNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N3C(=C(C=N3)C(=O)O)N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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